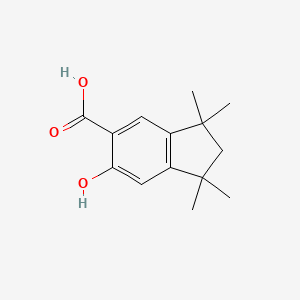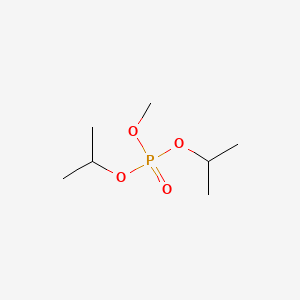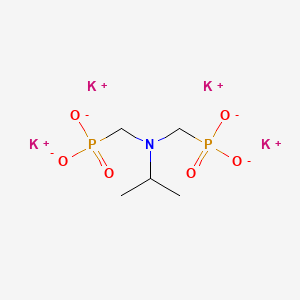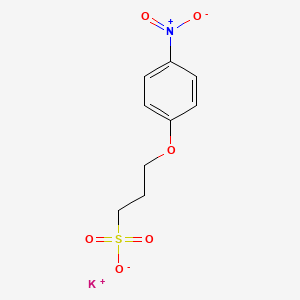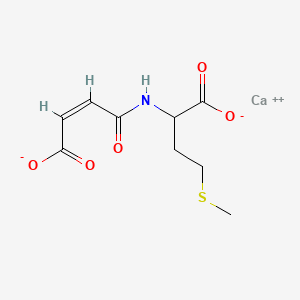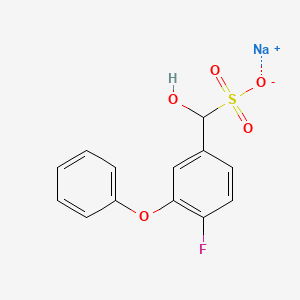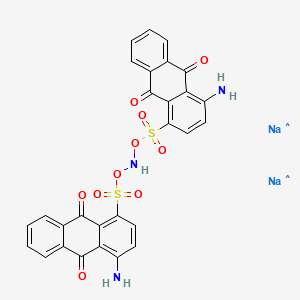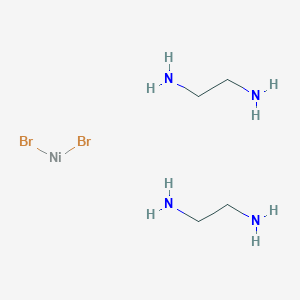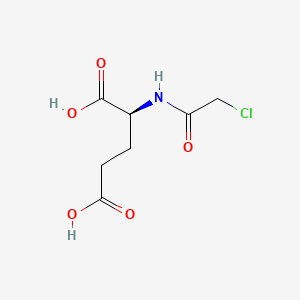
N-(Chloroacetyl)glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Chloroacetyl)glutamate is a derivative of glutamate, an important amino acid in various biochemical processes This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the glutamate molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Chloroacetyl)glutamate can be synthesized through the reaction of L-glutamine with a chloroacetyl-chlorotoluene solution in a low-temperature inorganic alkaline solution. The reaction conditions need to be carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically involves the use of high-purity reagents and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Chloroacetyl)glutamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield glutamate and chloroacetic acid.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases for deprotonation and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields glutamate and chloroacetic acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Chloroacetyl)glutamate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism by which N-(Chloroacetyl)glutamate exerts its effects involves its interaction with specific molecular targets and pathways. The chloroacetyl group can react with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it a useful tool in biochemical research for probing the function of specific proteins and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglutamate: Similar in structure but with an acetyl group instead of a chloroacetyl group.
N-Carbamylglutamate: Contains a carbamyl group instead of a chloroacetyl group.
N-Propionylglutamate: Features a propionyl group in place of the chloroacetyl group.
N-Formylglutamate: Has a formyl group instead of a chloroacetyl group.
Uniqueness
N-(Chloroacetyl)glutamate is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in specific chemical and biochemical applications where the reactivity of the chloroacetyl group is advantageous.
Propriétés
Numéro CAS |
56576-86-4 |
|---|---|
Formule moléculaire |
C7H10ClNO5 |
Poids moléculaire |
223.61 g/mol |
Nom IUPAC |
(2S)-2-[(2-chloroacetyl)amino]pentanedioic acid |
InChI |
InChI=1S/C7H10ClNO5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
Clé InChI |
RYWXHONDNXJXKM-BYPYZUCNSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CCl |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



